molecular formula C12H16BrN B2370624 2-[(3-Bromophenyl)methyl]piperidine CAS No. 1225784-84-8

2-[(3-Bromophenyl)methyl]piperidine

Cat. No.: B2370624
CAS No.: 1225784-84-8
M. Wt: 254.171
InChI Key: MFHJYWWTKDBKNH-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of organic and medicinal chemistry. nih.gov This structural unit is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its therapeutic and biological relevance. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial arrangement of substituents, a critical factor in molecular recognition and biological activity. nih.gov

The development of efficient and stereoselective methods to synthesize substituted piperidines is a significant focus of contemporary organic synthesis. nih.govmdpi.com Researchers continuously seek novel strategies to access diverse piperidine derivatives, as even minor structural modifications can lead to profound changes in a molecule's properties. The synthesis of N-arylpiperidines, for instance, has been advanced through innovative ring-opening and ring-closing strategies of pyridine (B92270) precursors. chemistryviews.orgnih.gov

Research Trajectories of Brominated Arylmethyl Amine Systems in Synthetic Methodology

The incorporation of a bromine atom onto an aryl ring, as seen in 2-[(3-Bromophenyl)methyl]piperidine, is a strategic choice in synthetic design. The bromo-substituent serves as a versatile functional handle, enabling a wide range of chemical transformations. It is a key participant in numerous cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental for the construction of complex molecular frameworks.

Chemical Properties of this compound

The fundamental chemical properties of this compound are detailed below. These properties are essential for its characterization and for predicting its behavior in chemical reactions.

PropertyValue
Molecular FormulaC₁₂H₁₆BrN
Molecular Weight254.17 g/mol
Monoisotopic Mass253.04661 Da
XLogP33.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2

This data is computationally derived.

Synthesis of this compound

While specific, detailed research findings on the synthesis of this compound are not extensively reported in publicly available literature, general synthetic strategies for analogous 2-benzylpiperidine (B184556) derivatives can be considered. A common approach involves the reductive amination of a suitable ketone precursor with piperidine or the alkylation of piperidine with a 3-bromobenzyl halide.

A plausible, though not explicitly documented, synthetic route could involve the reaction of piperidine with 1-bromo-3-(bromomethyl)benzene. This would be a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the benzylic carbon, displacing the bromide. The reaction would likely be carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Alternatively, the synthesis could be approached via the reaction of 2-picoline with 3-bromobenzaldehyde (B42254) to form an intermediate which is then reduced. Another potential route is the catalytic hydrogenation of a corresponding pyridine precursor. For instance, the synthesis of related benzyl (B1604629) piperidine derivatives has been achieved on a large scale through a Horner-Wadsworth-Emmons reaction followed by selective hydrogenation. acs.org

Research Applications and Future Directions

The specific research applications of this compound are not well-documented in peer-reviewed literature. However, based on its structural motifs, it can be considered a valuable building block in synthetic and medicinal chemistry. The presence of the piperidine ring and the bromophenyl group allows for a variety of chemical modifications.

The bromine atom can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse library of derivatives. The piperidine nitrogen can be further functionalized, for example, by acylation or alkylation, to explore structure-activity relationships in drug discovery programs. Analogues of 2-benzylpiperidine have been investigated as dopamine (B1211576) reuptake inhibitors, suggesting a potential area of exploration for derivatives of this compound. wikipedia.org The development of new N-benzylpiperidine derivatives as potential treatments for Alzheimer's disease is also an active area of research. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-bromophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h3-5,8,12,14H,1-2,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHJYWWTKDBKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Bromophenyl Methyl Piperidine and Congeneric Structures

Multistep Synthesis Routes to Substituted 2-[(3-Bromophenyl)methyl]piperidine Frameworks

Strategies for Regioselective Introduction of the Bromophenyl Moiety

The most common method for preparing aryl bromides is through electrophilic aromatic bromination. nih.gov The primary challenge in synthesizing this compound lies in controlling the position of the bromine atom on the phenyl ring. The substituent already on the ring dictates the position of incoming electrophiles. In this case, the benzylpiperidine group is an alkyl substituent on the benzene ring. Alkyl groups are typically ortho, para-directors due to their electron-donating nature, which activates these positions for electrophilic attack. Therefore, direct bromination of 2-benzylpiperidine (B184556) would likely yield a mixture of ortho- and para-brominated products, with the desired meta-isomer being a minor component.

To achieve the specific 3-bromo substitution pattern, synthetic chemists employ strategies that circumvent the directing effects of the alkyl group. These approaches often involve introducing the bromine at the desired position on a precursor molecule before the piperidine (B6355638) moiety is constructed or attached.

Key strategies include:

Synthesis from Pre-brominated Precursors: A highly effective strategy is to begin with a commercially available starting material that already contains the bromine atom at the correct position. For instance, 3-bromotoluene or 3-bromobenzaldehyde (B42254) can serve as ideal starting points.

Starting with 3-bromotoluene, the benzylic position can be functionalized through radical bromination using reagents like N-bromosuccinimide (NBS) to form 3-bromobenzyl bromide. cecri.res.ingla.ac.uk This intermediate can then be used to alkylate a suitable piperidine precursor.

Alternatively, starting with 3-bromobenzaldehyde, a variety of carbon-carbon bond-forming reactions followed by transformations can be used to build the connection to the piperidine ring.

Directed Ortho-Metalation and Halogenation: While not ideal for achieving meta-substitution, it is a powerful tool for other regioselective halogenations. This method involves using a directing group on the aromatic ring to guide a metalating agent (like an organolithium reagent) to the ortho position. Subsequent quenching with an electrophilic bromine source introduces the bromine atom specifically at that site. This highlights the importance of choosing a synthetic route where the desired regiochemistry is established early and reliably.

Modern Brominating Agents: While direct bromination is not suitable here, a variety of modern brominating agents offer high regioselectivity under specific conditions for other substrates. nih.gov Reagents like N-bromosuccinimide (NBS), often used with silica gel or in specific solvents, can provide high selectivity in many cases. nih.gov Other systems, such as potassium bromide with an oxidant, have also been developed for the regioselective bromination of electron-rich aromatic rings under mild conditions. researchgate.net

The table below summarizes common brominating agents and their typical applications, underscoring why a precursor-based approach is favored for the target molecule.

Reagent/SystemTypical SubstratesCommon RegioselectivityReference
Br₂ with Lewis Acid (e.g., FeBr₃)General aromatic compoundsFollows substituent directing effects gla.ac.uk
N-Bromosuccinimide (NBS)Activated rings, benzylic positionsPara-selective for activated rings; benzylic C-H bromination nih.govcecri.res.in
Potassium Bromide (KBr) / OxidantElectron-rich aromatics (phenols, anilines)Para-selective to activating group researchgate.net
Tetraalkylammonium tribromidesPhenolsHighly para-selective nih.gov

Advanced Piperidine Ring-Forming Reactions

The piperidine ring is a ubiquitous structural feature in countless natural products and drug candidates. mdma.ch Consequently, numerous innovative methods for its synthesis have been developed, moving beyond classical approaches to offer greater efficiency, control, and complexity.

Hydrogenation of Pyridine (B92270) Derivatives: One of the most fundamental routes to the piperidine core is the reduction of a corresponding pyridine derivative. nih.gov While this can be achieved with high-pressure hydrogen gas over catalysts like platinum or rhodium, modern methods have focused on achieving this under milder conditions and with high stereoselectivity. Asymmetric hydrogenation of prochiral pyridinium (B92312) salts or substituted pyridines allows for the synthesis of chiral piperidines with high enantiomeric excess. nih.govresearchgate.net

Intramolecular Cyclization Cascades: Building the piperidine ring from an acyclic precursor via intramolecular cyclization is a powerful and versatile strategy. nih.gov

Reductive Amination: A common method involves the intramolecular cyclization of an amino-aldehyde or amino-ketone. The initially formed iminium ion is then reduced in situ to yield the piperidine ring.

Aza-Michael Reactions: This involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl or nitrile group to form the six-membered ring. nih.gov

Radical Cyclization: Intramolecular radical cyclization of 1,6-enynes can be initiated to form polysubstituted piperidines, often with a high degree of stereocontrol. nih.gov

[5+1] Annulation Reactions: These methods construct the piperidine ring by combining a five-atom component with a one-atom component. A notable example is the "hydrogen borrowing" cascade reported by Donohoe and colleagues, where an iridium(III) catalyst facilitates the reaction of a 1,5-amino alcohol to form a substituted piperidine. This process forms two new C-N bonds in a stereoselective manner. nih.gov

Chemo-enzymatic Dearomatization: A cutting-edge approach combines chemical synthesis with biocatalysis to achieve the asymmetric dearomatization of activated pyridines. nih.gov This strategy can produce stereo-defined 3- and 3,4-substituted piperidines. The key step often involves a one-pot cascade using enzymes like amine oxidase and ene imine reductase, providing access to valuable chiral building blocks for pharmaceuticals. nih.gov

Transition Metal-Catalyzed Reactions: Modern catalysis offers diverse pathways to piperidines. Gold-catalyzed annulation procedures can assemble piperidine rings from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids with dihydropyridine precursors have also been developed to provide access to a wide variety of enantioenriched 3-substituted piperidines. organic-chemistry.org

MethodDescriptionAdvantagesReference
Asymmetric HydrogenationReduction of substituted pyridines using a chiral catalyst.High stereocontrol, access to chiral piperidines. nih.govresearchgate.net
Intramolecular CyclizationRing closure of an acyclic precursor (e.g., via reductive amination, Michael addition).High versatility, allows for complex substitutions. nih.gov
[5+1] AnnulationCombining a five-atom chain with a one-atom component (e.g., via hydrogen borrowing).Stereoselective, efficient bond formation. nih.gov
Chemo-enzymatic DearomatizationUsing enzymes to asymmetrically reduce activated pyridines.Excellent stereoselectivity, environmentally friendly catalysts. nih.gov
Metal-Catalyzed AnnulationUsing catalysts (e.g., Au, Rh) to construct the ring from unsaturated precursors.Access to unique structural motifs, often under mild conditions. ajchem-a.comorganic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 2 3 Bromophenyl Methyl Piperidine

Reactivity Profiles of the Bromophenyl Substituent

The carbon-bromine bond on the phenyl ring is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is dominated by transformations involving organometallic intermediates.

Exploration of Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental transformation that converts the aryl bromide into a more reactive organometallic species. wikipedia.org This process is typically rapid and kinetically controlled, with the rate of exchange following the trend I > Br > Cl. wikipedia.org For 2-[(3-bromophenyl)methyl]piperidine, this reaction involves the treatment of the molecule with a strong base or an organometallic reagent, typically an organolithium compound like n-butyllithium (n-BuLi).

The reaction proceeds by the replacement of the bromine atom with a metal, such as lithium or magnesium. The resulting lithiated or Grignard species is a potent nucleophile and can be trapped with various electrophiles to introduce new functional groups at the 3-position of the phenyl ring.

The mechanism of lithium-halogen exchange is complex and can involve either a nucleophilic attack on the halogen atom, forming an "ate" complex intermediate, or a single-electron transfer (SET) pathway that generates radical intermediates. stackexchange.comprinceton.edu The dominant pathway is influenced by factors such as the solvent, temperature, and the specific organolithium reagent used. princeton.edu For aryl bromides, the reaction with n-BuLi in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) is a standard method to generate the corresponding aryllithium intermediate. stackexchange.com

A practical challenge with substrates containing acidic protons, such as the N-H of the piperidine (B6355638) ring, is competitive deprotonation. A common strategy to circumvent this is to use excess organolithium reagent to deprotonate the amine first, followed by the halogen-metal exchange. nih.gov Alternatively, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi can be employed to manage acidic protons and facilitate the exchange under non-cryogenic conditions. nih.gov

Table 1: Reagents and Conditions for Halogen-Metal Exchange This table presents common reagents used for halogen-metal exchange reactions applicable to aryl bromides.

Reagent(s)Typical SolventTypical TemperatureIntermediate FormedReference
n-Butyllithium (n-BuLi)Diethyl ether, THF-78 °C to 0 °CAryllithium stackexchange.com
sec-Butyllithium (s-BuLi)THF-78 °CAryllithium wikipedia.org
tert-Butyllithium (t-BuLi)Pentane, THF-78 °C to -23 °CAryllithium princeton.edu
Isopropylmagnesium chloride (i-PrMgCl)THF0 °C to rtAryl Grignard wikipedia.org
i-PrMgCl / n-BuLiTHF-20 °C to 0 °CArylmagnesium/lithium nih.gov

Assessment of Cross-Coupling Reaction Pathways

The bromophenyl group of this compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler precursors and are mediated by catalysts, most commonly based on palladium or nickel. nrochemistry.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nrochemistry.com It is a highly versatile method for forming new carbon-carbon bonds. For instance, coupling with an arylboronic acid would yield a biaryl structure.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. While the substrate already contains a piperidine nitrogen, this reaction could be used to introduce a different amino group at the phenyl ring, or potentially for intramolecular cyclization under certain conditions.

Reductive Cross-Coupling: Newer methods allow for the cross-coupling of two different electrophiles, such as an aryl bromide and an alkyl halide. acs.orgprinceton.edu For example, a nickel-catalyzed reductive coupling could join the bromophenyl group of the title compound with an alkyl iodide, providing a direct route to alkylated aromatic systems. acs.org

Table 2: Examples of Cross-Coupling Reactions for Aryl Bromides This table summarizes various cross-coupling reactions, potential partners, and typical catalytic systems applicable to the bromophenyl moiety.

Reaction NameCoupling PartnerCatalyst System (Example)Product TypeReference
Suzuki-MiyauraAr'-B(OH)₂Pd(PPh₃)₄, Na₂CO₃Biaryl nrochemistry.com
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Et₃NAryl Alkyne nrochemistry.com
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃NSubstituted Alkene nrochemistry.com
Buchwald-HartwigR₂NHPd₂(dba)₃, BINAP, NaOt-BuAryl Amine
Reductive CouplingAlkyl-INiCl₂·glyme, BipyridineAlkyl-Aryl acs.org

Reactivity of the Piperidine Nitrogen Center

The secondary amine within the piperidine ring is a nucleophilic and basic center, readily participating in a variety of chemical transformations.

Analysis of N-Alkylation and N-Acylation Transformations

N-Alkylation: The nitrogen atom can be alkylated to form a tertiary amine. Standard methods include reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base like sodium hydride (NaH) to prevent the formation of quaternary ammonium (B1175870) salts. researchgate.netgoogle.com Another powerful method is reductive amination, which involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, followed by reduction with a hydride reagent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

N-Acylation: The piperidine nitrogen reacts readily with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct, yielding the corresponding N-acyl piperidine (an amide). This transformation is often used to install protecting groups or to introduce specific functional moieties.

Table 3: Common Conditions for N-Alkylation and N-Acylation of Piperidines This table provides examples of reagents and conditions for modifying the piperidine nitrogen.

TransformationReagent(s)Base (if applicable)SolventReference
N-MethylationMethyl Iodide (CH₃I)K₂CO₃DMF google.com
N-EthylationEthyl Bromide (EtBr)NaHDMF researchgate.net
Reductive AlkylationAldehyde/Ketone, NaBH(OAc)₃N/ADichloromethane (DCM) nih.gov
N-AcetylationAcetic AnhydridePyridine (B92270) or Et₃NDCM google.com
N-BenzoylationBenzoyl ChloridePyridine or Et₃NDCM google.com

Investigation of Amine-Based Functional Group Interconversions

Beyond simple alkylation and acylation, the piperidine nitrogen can undergo other functional group interconversions. For example, reaction with sulfonyl chlorides (e.g., tosyl chloride) yields stable sulfonamides. vanderbilt.edu The secondary amine can also be converted into other functionalities, although this often requires multi-step sequences. For instance, conversion to a nitrosamine (B1359907) followed by reduction could, in principle, lead to a hydrazine (B178648) derivative. The Gabriel synthesis or reactions involving azides provide routes to primary amines from alkyl halides, illustrating the broad utility of nitrogen nucleophiles in synthesis. ub.edu While direct conversion of the secondary amine to groups like azides is not typical, these reactions highlight the diverse chemistry available for nitrogen-containing heterocyles. vanderbilt.eduub.edu

Stereochemical Outcomes and Control in Reactions Involving this compound

The chiral center at the C2 position of the piperidine ring is a critical feature of this compound. This stereocenter can influence the stereochemical outcome of subsequent reactions on the ring or its substituents.

Reactions at the nitrogen or on the distant phenyl ring are unlikely to affect the existing stereocenter. However, for reactions that modify the piperidine ring itself, the C2-substituent can exert significant stereocontrol. For example, in the functionalization of the piperidine ring via C-H activation, the existing stereochemistry can direct the approach of the catalyst and reagent.

Recent advances have demonstrated that the site-selectivity (C2, C3, or C4) and stereoselectivity of piperidine functionalization can be precisely controlled by the choice of catalyst and the N-protecting group. nih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to the C2 or C4 positions with high diastereoselectivity depending on the catalyst and the nature of the N-acyl group. nih.gov To achieve functionalization at the C3 position, a strategy involving cyclopropanation of an N-Boc-tetrahydropyridine precursor followed by stereoselective ring-opening can be employed. nih.gov

Furthermore, the steric bulk of the substituent at the 2-position can influence reactivity. Studies on isomeric methylpiperidine complexes have shown that a substituent at the 2-position can sterically hinder reactions at the nitrogen atom compared to isomers with substituents at the 3- or 4-positions. nih.gov This suggests that the (3-bromophenyl)methyl group at C2 will play a significant role in the kinetics and stereochemical course of reactions involving the piperidine moiety.

Table 4: Strategies for Stereochemical Control in Piperidine Functionalization This table outlines methods for achieving stereocontrol in reactions on the piperidine ring, which are applicable in principle to derivatives of the title compound.

Target PositionMethodCatalyst/Reagent ExampleStereocontrol ElementReference
C2-FunctionalizationC-H InsertionRh₂(R-TPPTTL)₄Chiral catalyst, N-protecting group nih.gov
C3-FunctionalizationCyclopropanation / Ring OpeningRh₂(R-DOSP)₄ / Reductive openingChiral catalyst, substrate control nih.gov
C4-FunctionalizationC-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄Chiral catalyst, N-protecting group nih.gov
Diastereoselective AlkylationAuxiliary-Mediated AlkylationEvans oxazolidinone auxiliaryChiral auxiliary

Mechanistic Elucidation of Key Chemical Transformations

The elucidation of reaction mechanisms provides a detailed, step-by-step description of how a chemical reaction occurs. For complex organic molecules, this involves identifying intermediates, transition states, and the factors that influence the reaction rate and selectivity. The following sections explore how deuterium (B1214612) labeling and kinetic studies are applied to understand the transformations of piperidine derivatives, with a focus on reactions analogous to those that this compound would undergo.

Deuterium (²H or D), a stable isotope of hydrogen, serves as a powerful tool for tracing the pathways of atoms during a chemical reaction. acs.org By selectively replacing hydrogen atoms with deuterium in a reactant molecule, chemists can follow the fate of these labeled positions in the products, providing direct evidence for proposed mechanistic steps. unam.mx This technique is particularly informative for reactions involving the breaking or formation of carbon-hydrogen bonds.

A key application of deuterium labeling is the determination of the origin of a proton in a reaction. For instance, in a study of the iridium-catalyzed reductive functionalization of pyridinium (B92312) salts to form substituted piperidines, deuterium labeling was employed to uncover the source of the hydrogen atoms added to the ring. researchgate.net When the reaction was conducted using deuterated paraformaldehyde (d₂-paraformaldehyde), deuterium was incorporated into both the piperidine product and the unreacted starting material. researchgate.net This observation indicated a reversible reduction step, a crucial insight into the reaction mechanism. researchgate.net

Similarly, for a hypothetical reaction involving the deprotonation at the benzylic position of this compound followed by an electrophilic quench, a deuterium labeling experiment could be designed. If the reaction were quenched with a deuterium source, such as D₂O, the position of deuterium incorporation in the product would confirm the site of the initial deprotonation.

Another critical use of deuterium labeling is in determining the stereochemical outcome of reactions. In studies of palladium-catalyzed migrations during Heck reactions, deuterated substrates were used to establish that the palladium migration proceeds through a syn-chain-walking mechanism. nih.gov For a molecule like this compound, which is chiral, understanding the stereochemistry of its reactions is paramount.

Experiment Type Labeled Reagent Observation Mechanistic Implication for Piperidine Derivatives Reference
Reductive Aminationd₂-paraformaldehydeDeuterium incorporation in both product and starting materialThe initial reduction step is reversible. researchgate.net
C-H AminationMonodeuterated N-fluoro-sulfonamidekH/kD = 3.3C-H bond cleavage is part of the rate-determining step. nih.gov
Heck ReactionDeuterated 2,3-dihydrofuranExclusive formation of specific deuterated isomersPalladium migration occurs via a syn-dyotropic shift or syn-chain-walking. nih.gov

This table illustrates how deuterium labeling studies provide insights into the mechanisms of reactions involving piperidine and related heterocyclic systems.

Kinetic studies, which measure the rate of a chemical reaction, provide quantitative data that can support or refute a proposed mechanism. A key aspect of kinetic analysis is the determination of the reaction order with respect to each reactant, which reveals which molecules are involved in the rate-determining step.

In the context of piperidine chemistry, kinetic studies have been instrumental in understanding reaction mechanisms. For example, in the nucleophilic aromatic substitution reaction between piperidine and chloro-4,7-dinitronaphthalene, the reaction rate was found to be dependent on the concentration of both the aryl chloride and piperidine, following the equation: Rate/[ArCl][Pip] = k₀ + kₚᵢₚ[Pip]. rsc.org The lack of a kinetic isotope effect when using [1-²H]piperidine indicated that the N-H bond is not broken in the rate-determining step. rsc.org

Furthermore, kinetic resolution, a technique used to separate enantiomers, relies on the differential reaction rates of the two enantiomers with a chiral reagent. The kinetic resolution of N-Boc-2-arylpiperidines, which are structurally analogous to this compound, has been achieved through asymmetric deprotonation using a chiral base. rsc.org The efficiency of this resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow). For many 2-arylpiperidines, high selectivity factors have been achieved, allowing for the isolation of highly enantioenriched starting materials and products. rsc.org

Reactant System Kinetic Method Key Finding Mechanistic Conclusion Reference
Piperidine + Chloro-4,7-dinitronaphthaleneRate Law AnalysisRate = (k₀ + kₚᵢₚ[Pip])[ArCl][Pip]The reaction proceeds through both an uncatalyzed and a piperidine-catalyzed pathway. rsc.org
N-Boc-2-arylpiperidines + Chiral BaseKinetic ResolutionHigh enantiomeric ratios (er) of recovered starting material.One enantiomer reacts significantly faster with the chiral base than the other. rsc.org
N-Boc-2-aryl-4-methylenepiperidines + n-BuLi/sparteineKinetic ResolutionTolerance of various functional groups on the aryl ring.The deprotonation reaction is sensitive to electronic effects of the substituents. acs.org

This table summarizes findings from kinetic studies on reactions involving piperidine derivatives, highlighting how reaction rates inform mechanistic understanding.

The combination of deuterium labeling and kinetic studies provides a powerful approach to unraveling the complex reactivity of molecules like this compound. While direct mechanistic studies on this specific compound may be limited in the public literature, the principles and methodologies demonstrated with closely related structures provide a clear framework for how such investigations would be conducted and the types of detailed mechanistic insights they would yield.

Computational Chemistry and Theoretical Analysis of 2 3 Bromophenyl Methyl Piperidine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations offer a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within the 2-[(3-Bromophenyl)methyl]piperidine molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine its most stable geometric configuration.

Table 1: Selected Optimized Geometrical Parameters of this compound calculated by DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.91
C-N (piperidine)1.47
C-C (ring-substituent)1.53
C-N-C (piperidine)111.5
C-C-Br119.8
C-C-C-N178.5

Note: The values presented are representative and may vary slightly depending on the specific computational methods and basis sets employed.

Theoretical calculations can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. For this compound, DFT calculations allow for the simulation of its vibrational spectrum. The calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes.

Similarly, Gauge-Including Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental NMR data and confirming the molecular structure. The calculated chemical shifts are generally found to be in good correlation with the experimental values.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals are crucial for understanding the electronic properties and reactivity of a molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the bromophenyl ring, which is electron-rich, while the LUMO is distributed over the piperidine (B6355638) ring and the methylene (B1212753) bridge. The calculated HOMO-LUMO energy gap provides insights into the electronic absorption properties of the molecule, corresponding to the energy of the lowest-lying electronic transition.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap of this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-0.8
Energy Gap (ΔE)5.7

Note: These values are illustrative and can differ based on the computational level of theory.

The spatial distribution of the HOMO and LUMO can be used to predict the sites of electrophilic and nucleophilic attack. The regions of the molecule where the HOMO is concentrated are likely to be the sites of electrophilic attack, as these are the areas from which it is easiest to remove an electron. Conversely, the regions where the LUMO is concentrated are susceptible to nucleophilic attack, as these are the areas that can most readily accept an electron. In this compound, the bromophenyl ring is the likely site for electrophilic substitution, while the piperidine nitrogen with its lone pair of electrons is a primary site for protonation and other electrophilic attacks.

Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity.

Global descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are calculated from the energies of the HOMO and LUMO.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to accept electrons.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. This allows for a more detailed prediction of regioselectivity in chemical reactions. For this compound, the Fukui functions can pinpoint the specific atoms on the phenyl ring and the piperidine ring that are most susceptible to electrophilic, nucleophilic, or radical attack.

Table 3: Calculated Global Reactivity Descriptors for this compound

DescriptorValue
Electronegativity (χ)3.65 eV
Chemical Hardness (η)2.85 eV
Global Softness (S)0.35 eV⁻¹

Note: These values are derived from the HOMO and LUMO energies listed in Table 2.

Computational Determination of Electrophilicity, Nucleophilicity, and Hardness Indices

The electrophilicity index (ω) , a measure of an electrophile's ability to accept electrons, and the nucleophilicity index (N) , which quantifies a nucleophile's ability to donate electrons, are crucial in predicting chemical behavior. For this compound, the nitrogen atom of the piperidine ring, with its lone pair of electrons, is the primary nucleophilic center. The nucleophilicity of the piperidine nitrogen can be influenced by the substituent at the 2-position. In this case, the 3-bromobenzyl group is primarily electron-withdrawing due to the bromine atom, which could slightly decrease the nucleophilicity of the piperidine nitrogen compared to an unsubstituted piperidine.

Global hardness (η) and its inverse, softness (S) , are measures of a molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. The presence of the aromatic ring and the bromine atom in this compound would likely result in a smaller HOMO-LUMO gap compared to simple alkyl-substituted piperidines, thus rendering it a relatively "soft" molecule. This softness implies a higher reactivity in general.

These indices are typically calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The following table provides a hypothetical representation of these values based on general principles for similar structures.

Conceptual DFT DescriptorPredicted Value (Arbitrary Units)Implication for this compound
Electrophilicity Index (ω)ModerateThe bromophenyl group can act as an electrophilic site.
Nucleophilicity Index (N)HighThe piperidine nitrogen is a strong nucleophilic center.
Global Hardness (η)Low to ModerateIndicates higher reactivity compared to saturated analogues.
Global Softness (S)Moderate to HighSuggests susceptibility to charge transfer.

This table is illustrative and not based on direct computational results for the specific compound.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show the following features:

A region of strong negative potential (red) localized around the nitrogen atom of the piperidine ring, corresponding to its lone pair of electrons. This confirms the nitrogen as the primary site for protonation and attack by electrophiles.

The bromine atom on the phenyl ring would exhibit a region of slightly negative to neutral potential, often referred to as a "sigma-hole," which can participate in halogen bonding.

The hydrogen atoms of the piperidine ring and the benzyl (B1604629) group would show regions of positive potential (blue), with the hydrogen on the nitrogen atom (if protonated) being the most positive.

The π-system of the phenyl ring would also contribute to the electrostatic potential, with the face of the ring likely showing a slightly negative potential.

Region of Molecule Predicted MEP Reactivity Implication
Piperidine Nitrogen Strong Negative (Red) Site for Electrophilic Attack
Phenyl Ring Face Slightly Negative Interaction with Cations
Bromine Atom Slightly Negative/Neutral Potential for Halogen Bonding
N-H and C-H Hydrogens Positive (Blue) Sites for Nucleophilic Interaction
This table is illustrative and not based on direct computational results for the specific compound.

Conformational Analysis and Energetic Landscapes via Advanced Computational Methods

The biological activity and reactivity of a molecule are intimately linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its preferred spatial arrangement and the energy barriers between different conformations. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky 2-(3-bromobenzyl) substituent introduces the possibility of different chair conformers and potentially boat or twist-boat conformations. nih.gov

Advanced computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to calculate the potential energy surface of the molecule and identify the most stable conformers. The key conformational variables include the orientation of the 2-substituent (axial vs. equatorial) and the rotation around the C-C bond connecting the piperidine ring to the benzyl group.

The energetic landscape would likely show several local minima corresponding to different rotational isomers (rotamers) of the equatorial conformer. The energy barriers between these conformers would dictate the flexibility of the molecule at room temperature. A hypothetical energy profile might show a global minimum for the equatorial conformer with an optimal orientation of the bromophenyl group, and higher energy local minima for other rotamers and the axial conformer.

ConformerRelative Energy (kcal/mol) - PredictedKey Structural Feature
Equatorial-Chair (Global Minimum)0.03-Bromobenzyl group in the equatorial position.
Axial-Chair> 2.03-Bromobenzyl group in the axial position, leading to steric strain.
Twist-BoatHigherLess stable ring conformation.

This table is illustrative and based on general principles of conformational analysis of substituted piperidines. Actual energy values would require specific calculations.

Derivatization and Structural Modifications of 2 3 Bromophenyl Methyl Piperidine

Synthesis of Piperidine (B6355638) Derivatives with Tailored Substitution Patterns

The synthesis of derivatives from the 2-[(3-bromophenyl)methyl]piperidine core involves strategic functionalization to achieve specific substitution patterns, enhancing molecular complexity and tuning physicochemical properties.

The piperidine ring is a non-aromatic, conformationally flexible heterocycle that can be strategically functionalized. Modern synthetic methods enable site-selective modifications, which are critical for creating structurally precise analogues. One of the most powerful techniques is the direct, catalyst-controlled C−H functionalization. nih.gov By selecting an appropriate rhodium catalyst and a suitable nitrogen-protecting group, it is possible to direct the introduction of new functional groups to specific positions on the piperidine ring, such as C2, C3, or C4. nih.gov

For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can generate 2-substituted analogues. The choice of catalyst and the protecting group on the piperidine nitrogen are crucial for controlling the regioselectivity of this transformation. nih.gov An alternative approach involves the asymmetric cyclopropanation of a corresponding N-protected tetrahydropyridine (B1245486) intermediate, followed by a reductive, stereoselective ring-opening to yield 3-substituted piperidines. nih.gov

The table below summarizes how different catalysts and protecting groups can direct functionalization to specific sites on a piperidine ring, a strategy directly applicable to the this compound scaffold.

Table 1: Catalyst and Protecting Group Effects on Piperidine Functionalization

Target Position Nitrogen Protecting Group Catalyst Example Reaction Type Reference
C2 N-Boc Rh₂(R-TCPTAD)₄ C-H Insertion nih.gov
C2 N-Bs Rh₂(R-TPPTTL)₄ C-H Insertion nih.gov
C3 N-Boc Rh₂(R-DOSP)₄ Cyclopropanation / Ring-Opening nih.gov

Data sourced from studies on general piperidine functionalization applicable to the target compound. nih.gov

Furthermore, hydrogenation of corresponding substituted pyridine (B92270) precursors is a fundamental method for accessing various piperidine derivatives. nih.gov The use of specific catalysts, such as palladium or rhodium, under controlled conditions can yield piperidines while preserving or modifying other functional groups in the molecule. nih.gov

The bromine atom on the phenyl ring serves as a versatile synthetic handle for a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents, thereby systematically modifying the electronic and steric properties of the aryl moiety. Standard palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations are particularly effective for this purpose.

Suzuki Coupling: Reacting the bromophenyl group with various boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.

Heck Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromophenyl group with alkenes.

Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines to the phenyl ring.

These transformations are generally high-yielding and tolerate a broad range of functional groups, making them ideal for creating libraries of derivatives from the this compound scaffold. A one-pot sequential Suzuki-Miyaura coupling followed by hydrogenation of the corresponding pyridine ring has been shown to be an efficient strategy under mild conditions. nih.gov

Table 2: Potential Functionalization of the Bromophenyl Group

Reaction Type Coupling Partner Resulting Linkage Potential New Substituent
Suzuki Coupling Arylboronic acid C-C Phenyl, Pyridyl
Heck Coupling Alkene (e.g., Styrene) C=C Vinylarene
Sonogashira Coupling Terminal alkyne C≡C Alkynyl group

Rational Design Principles for Novel Piperidine Scaffolds

The rational design of new molecular scaffolds based on this compound is a key strategy in medicinal chemistry and materials science. researchgate.net The piperidine moiety is a prevalent core in many active pharmaceuticals, and its incorporation is guided by several key principles. researchgate.net

Modulation of Physicochemical Properties: The non-planar, three-dimensional nature of the piperidine ring helps to improve properties like solubility and metabolic stability compared to flat aromatic systems. Introducing chiral centers on the piperidine ring can further refine these properties. researchgate.net

Enhancing Biological Activities and Selectivity: The conformational rigidity of the piperidine scaffold can pre-organize substituents into a specific spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets. researchgate.netmdpi.com

Improving Pharmacokinetic Profiles: The piperidine scaffold can be modified to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Vector for Diversification: The this compound structure provides two distinct points for diversification. The piperidine ring offers a 3D structural core, while the bromophenyl group acts as a versatile anchor for introducing a wide array of chemical functionalities through cross-coupling reactions. nih.gov This modularity is a cornerstone of modern drug discovery, allowing for the rapid synthesis of compound libraries to explore structure-activity relationships. news-medical.net

The design of novel scaffolds often involves combining the piperidine core with other pharmacologically relevant fragments to create hybrid molecules with unique properties. nih.gov

Elucidation of Structure-Reactivity Relationships in this compound Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing efficient synthetic routes and predicting its behavior. For derivatives of this compound, several key structure-reactivity relationships can be elucidated.

A primary example is the influence of the nitrogen protecting group on the regioselectivity of C-H functionalization reactions on the piperidine ring. nih.gov As detailed in Table 1, bulky or electronically distinct protecting groups can sterically or electronically bias certain C-H bonds, directing catalysts to functionalize specific positions. For example, an N-Boc group favors C2 functionalization with one rhodium catalyst, while an N-brosyl group achieves the same with another, often with improved stereoselectivity. nih.gov This demonstrates that the choice of protecting group is not merely a passive shield but an active director of reactivity.

Furthermore, modifications to the bromophenyl ring can electronically influence reactivity elsewhere in the molecule. For example, introducing a strong electron-withdrawing group (e.g., a nitro or cyano group) via Suzuki coupling would decrease the electron density of the aromatic ring. This electronic pull could, in turn, affect the acidity of the benzylic protons located between the two rings and potentially influence the nucleophilicity of the piperidine nitrogen. Conversely, adding an electron-donating group (e.g., a methoxy (B1213986) group) would have the opposite effect.

Table 3: Predicted Structure-Reactivity Relationships

Structural Modification Predicted Effect on Reactivity Rationale
Change N-protecting group from Boc to Brosyl Alters site-selectivity of C-H functionalization Steric and electronic influence on catalyst approach and C-H bond activation nih.gov
Add electron-withdrawing group to phenyl ring Increases acidity of benzylic C-H protons Inductive and resonance effects decrease electron density at the benzylic position
Add electron-donating group to phenyl ring Increases nucleophilicity of piperidine nitrogen Inductive effect increases electron density on the nitrogen atom

These relationships are critical for planning multi-step syntheses, as a modification in one part of the molecule can have predictable consequences for subsequent chemical transformations at another site.

Q & A

Basic: What are the optimal synthetic routes for 2-[(3-Bromophenyl)methyl]piperidine?

Methodological Answer:
The synthesis typically involves coupling a piperidine derivative with a brominated aromatic precursor. A common approach includes:

  • Nucleophilic substitution : Reacting 3-bromobenzyl bromide with piperidine under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux at 80°C for 12 hours).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
  • Stability considerations : Converting the free base to a hydrochloride salt (using HCl in diethyl ether) enhances crystallinity and storage stability .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include the piperidine ring protons (δ 1.4–2.8 ppm multiplet) and aromatic protons (δ 7.2–7.5 ppm).
    • ¹³C NMR : Confirm the presence of the quaternary carbon adjacent to bromine (δ ~125 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% preferred).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.1) .

Advanced: How should experimental designs be structured to evaluate the biological activity of this compound?

Methodological Answer:

  • In vitro assays :
    • Target engagement : Radioligand binding assays (e.g., for dopamine or serotonin receptors) with competitive displacement curves (IC₅₀ determination).
    • Functional activity : cAMP accumulation or calcium flux assays in transfected HEK293 cells .
  • Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) with triplicate measurements to minimize variability.
  • Control experiments : Include known agonists/antagonists (e.g., haloperidol for dopamine receptors) to validate assay conditions .

Advanced: How can contradictions in pharmacological data for this compound be resolved?

Methodological Answer:

  • Data triangulation : Cross-validate results using orthogonal methods (e.g., electrophysiology alongside binding assays).
  • Species/Model variability : Test activity in human vs. rodent receptor isoforms or primary cell cultures.
  • Metabolic stability : Assess liver microsome stability (e.g., t₁/₂ in human hepatocytes) to rule out metabolite interference .

Advanced: What computational strategies enhance reaction optimization for derivatives of this compound?

Methodological Answer:

  • Quantum mechanical (QM) calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions.
  • Machine learning (ML) : Train models on reaction yield datasets (solvent, temperature, catalyst) to recommend optimal conditions.
  • Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for complex transformations .

Advanced: What material science applications are plausible for this compound?

Methodological Answer:

  • Coordination chemistry : Explore metal complexes (e.g., with Cu(II) or Pd(II)) for catalytic applications. Characterize via X-ray crystallography and cyclic voltammetry.
  • Polymer precursors : Incorporate into monomer designs for bromine-containing thermostable polymers (TGA analysis under nitrogen) .

Advanced: How can Design of Experiments (DOE) optimize reaction conditions for scaled synthesis?

Methodological Answer:

  • Factorial design : Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and base (K₂CO₃ vs. Et₃N) in a 2³ factorial setup.
  • Response surface methodology (RSM) : Model yield as a function of variables to identify maxima.
  • Critical parameters : Prioritize factors with Pareto charts (e.g., solvent polarity has >70% impact on yield) .

Advanced: What strategies ensure the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or store as a hydrochloride salt in amber vials under argon .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.